molecular formula C18H31N3O3 B1678283 Pafenolol CAS No. 75949-61-0

Pafenolol

Cat. No.: B1678283
CAS No.: 75949-61-0
M. Wt: 337.5 g/mol
InChI Key: PKWZWSXSCKVUJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Beta-Adrenergic Receptor Antagonists

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a class of drugs that competitively inhibit the binding of catecholamines to beta-adrenergic receptors. nih.govconsensus.app This blockade prevents the activation of these receptors, thereby modulating the downstream physiological effects. ahajournals.org Beta-adrenergic receptors are broadly classified into three main subtypes: beta-1 (β1), beta-2 (β2), and beta-3 (β3), each with distinct tissue distribution and functional roles. consensus.app β1 receptors are predominantly found in the heart, mediating increases in heart rate and contractility. consensus.app β2 receptors are located in various tissues, including the lungs and vascular smooth muscle, influencing bronchodilation and vasodilation. consensus.app β3 receptors are involved in metabolic processes. consensus.app

Beta-blockers are categorized based on their selectivity for these subtypes. Non-selective beta-blockers block both β1 and β2 receptors, while cardioselective beta-blockers primarily target β1 receptors. nih.gov This selectivity is a key factor in determining the therapeutic applications and potential side effects of a particular beta-blocker. consensus.app Research into beta-adrenergic receptor antagonists continues to explore their diverse pharmacological properties and potential applications. nih.govnih.gov

Historical Context of Pafenolol Development and Early Research

This compound is a compound that emerged within the broader effort to develop selective beta-adrenergic receptor antagonists. Early research into beta-blockers, following the discovery of propranolol (B1214883) in the late 1950s, focused on identifying compounds with improved selectivity and pharmacological profiles. ccjm.orgrevespcardiol.org this compound was developed by Hassle Lakemedel. ncats.ioncats.io Initial studies in animals suggested that this compound exhibited greater selectivity for β1-adrenoceptors compared to established beta-blockers like metoprolol (B1676517) and atenolol (B1665814). scinews.uz Furthermore, these animal studies indicated a longer duration of action for this compound compared to metoprolol. scinews.uz

Early clinical investigations of this compound aimed to evaluate its effects in human subjects. A study in asthmatic patients compared intravenous this compound (5 mg and 7.5 mg) with metoprolol (15 mg) and saline. nih.govncats.io This research sought to determine if this compound's higher β1 selectivity observed in animals translated to a better profile in terms of bronchial muscle tone compared to metoprolol, which has β1 selectivity similar to atenolol. nih.gov

Research Significance of this compound as a Beta-1 Selective Agent

The research significance of this compound lies primarily in its characterization as a selective β1 adrenergic receptor antagonist. medchemexpress.commedchemexpress.comnih.govnih.gov Selective β1 blockade is a desirable property in certain research contexts, particularly when investigating the specific roles of β1 receptors without significantly affecting β2 receptors, which are crucial for bronchial smooth muscle relaxation. nih.govconsensus.app

Studies have investigated the effects of this compound on cardiovascular parameters, such as heart rate and blood pressure, particularly during exercise. nih.govscinews.uznih.gov Research in hypertensive patients demonstrated that single oral doses of this compound led to a reduction in heart rate and systolic blood pressure during exercise tests, with these effects being dose-dependent. nih.govscinews.uz A significant correlation was observed between the reduction in exercise heart rate and the plasma concentration of this compound. nih.govscinews.uznih.gov

Comparative studies, such as the one in asthmatic patients, provided insights into this compound's selectivity profile in humans. The study found that intravenous this compound was more β1-selective than metoprolol, as evidenced by a greater reflex tachycardia response to terbutaline (B1683087) stimulation after this compound administration, suggesting less blockade of β2-adrenoceptors in peripheral blood vessels. nih.gov While the bronchial effect of this compound was similar to that of saline in this study, there was a notable difference in the terbutaline dose-response curves between this compound and metoprolol, indicating this compound's more selective action. nih.gov

Research findings highlight this compound's ability to reduce blood pressure and heart rate, consistent with its classification as a beta-blocker. nih.govscinews.uznih.gov The observed β1 selectivity in human studies underscores its value as a tool for researchers investigating the specific physiological effects mediated by this receptor subtype. nih.gov Although some studies explored its potential in clinical applications like hypertension and arrhythmia, its primary significance in the available literature appears to be as a research compound used to understand adrenergic receptor pharmacology. medchemexpress.comncats.iohoelzel-biotech.com

Table 1: Summary of Key Research Findings on this compound's Effects

Study TypeSubject GroupInterventionKey FindingSource
Early Animal StudiesAnimalsThis compound vs. Metoprolol/AtenololMore selective for β1-adrenoceptors and longer duration of action compared to metoprolol. scinews.uz
Clinical StudyAsthmatic PatientsIntravenous this compound vs. Metoprolol/SalineMore β1-selective than metoprolol; less blockade of peripheral β2-adrenoceptors. nih.gov
Clinical StudyHypertensive PatientsOral this compound (25-100 mg)Dose-dependent reduction in exercise heart rate and systolic blood pressure. nih.govscinews.uz
Randomized Controlled TrialPatients with Essential HypertensionThis compound (50 mg or 100 mg) vs. PlaceboClinically relevant antihypertensive effect; significant reduction in recumbent/standing blood pressure. nih.gov

Table 2: this compound Selectivity Comparison (Research Findings)

Compoundβ1 Selectivity Relative to MetoprololSource
This compoundMore selective nih.govscinews.uz
MetoprololSimilar to Atenolol nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

more Exclusive Research Data

click here to get more exclusive research data

CAS No.

75949-61-0

Molecular Formula

C18H31N3O3

Molecular Weight

337.5 g/mol

IUPAC Name

1-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]-3-propan-2-ylurea

InChI

InChI=1S/C18H31N3O3/c1-13(2)20-11-16(22)12-24-17-7-5-15(6-8-17)9-10-19-18(23)21-14(3)4/h5-8,13-14,16,20,22H,9-12H2,1-4H3,(H2,19,21,23)

InChI Key

PKWZWSXSCKVUJB-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)NC(C)C)O

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)NC(C)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Pafenolol

Origin of Product

United States

Mechanistic Research of Pafenolol at the Molecular and Cellular Level

Beta-1 Adrenergic Receptor Selectivity Profiling

Pafenolol is described as a beta-1 selective blocking agent. uni.luguidetopharmacology.org This selectivity is a key characteristic that differentiates it from non-selective beta-blockers, which interact with both beta-1 and beta-2 adrenergic receptors. Beta-1 receptors are predominantly found in the heart and kidneys, while beta-2 receptors are primarily located in the lungs, gastrointestinal tract, liver, uterus, vascular smooth muscle, and skeletal muscle. wikipedia.orgbmrb.io

In vitro binding affinity studies are crucial for quantifying the strength of a compound's interaction with its target receptor. Receptor occupancy studies, both in vitro and ex vivo/in vivo, assess the extent to which a compound binds to receptors in a given tissue or system. uni.lu While detailed quantitative data on this compound's in vitro binding affinity (e.g., Ki values) were not extensively available in the consulted literature, its classification as a beta-1 selective agent implies a higher affinity for beta-1 adrenergic receptors compared to beta-2 receptors.

Comparative studies have investigated the selectivity profile of this compound against other known beta-blockers. Animal studies indicated that this compound was significantly more beta-1 selective than both Metoprolol (B1676517) and Atenolol (B1665814). uni.lu A study conducted in asthmatic patients also suggested that this compound exhibited greater beta-1 selectivity than Metoprolol, resulting in a lesser impact on bronchial muscle tone at equipotent beta-1 blocking doses. This comparative selectivity is of clinical interest as higher beta-1 selectivity is often associated with a reduced risk of pulmonary side effects in patients with respiratory conditions. Nebivolol is also recognized as a highly selective beta-1 adrenoceptor antagonist. While direct, detailed comparative data tables presenting the precise differences in receptor binding affinities or selectivity ratios between this compound and Nebivolol were not found in the reviewed literature, the available information suggests this compound possesses a favorable beta-1 selectivity profile compared to some established beta-blockers like Metoprolol and Atenolol.

In Vitro Binding Affinity and Receptor Occupancy Studies

Downstream Signaling Pathway Modulation

Beta-adrenergic receptors are G protein-coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like epinephrine (B1671497) and norepinephrine, typically couple to Gs proteins. wikipedia.org This coupling leads to the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). cAMP acts as a crucial second messenger, mediating various intracellular effects, including the modulation of ion channel activity and cellular excitability.

Modulation of beta-adrenergic signaling can influence ion channel activity, which in turn affects cellular excitability. For instance, cAMP can directly or indirectly modulate the activity of various ion channels. Receptors linked to the inhibition of adenylyl cyclase can also impact ion channel activity, including the activation of potassium conductances and inhibition of voltage-sensitive calcium channels. Given that this compound inhibits adenylyl cyclase activity by blocking beta-1 receptors, it is expected to indirectly influence ion channel function downstream of this pathway. However, specific research findings detailing direct studies on this compound's impact on particular ion channels or its precise effects on cellular excitability were not identified in the provided search results.

Adenylate Cyclase Inhibition and Cyclic AMP Production

Intrinsic Sympathomimetic Activity Research

Intrinsic sympathomimetic activity (ISA) refers to the partial agonist activity of some beta-blockers at adrenergic receptors. This means that in addition to blocking the effects of full agonists, these drugs can also cause a weak activation of the receptor themselves. Research on this compound has indicated that it is devoid of intrinsic sympathomimetic activity. uni.lu This characteristic suggests that this compound primarily acts purely as an antagonist at beta-adrenergic receptors, blocking the effects of endogenous catecholamines without causing significant receptor activation in their absence.

Assessment of Agonist-like Effects

Mechanistic investigations into this compound at the molecular and cellular level primarily characterize the compound as a beta-adrenergic receptor antagonist, particularly with selectivity for the β1 subtype wikipedia.orgmedchemexpress.com. Studies assessing its interaction with adrenergic receptors have focused on its ability to block the effects of agonists rather than exhibiting significant intrinsic agonist activity itself.

Research utilizing isolated tissue preparations has provided insights into this compound's effects at the cellular level. For instance, in studies involving the isolated right atrium of the rat, this compound was shown to antagonize the positive chronotropic effects induced by partial β1-adrenoceptor agonists such as acebutolol, xamoterol, H142/08, and H201/70 nih.gov. This antagonistic action was concentration-dependent, indicating a competitive binding interaction with the β1-adrenoceptor nih.gov.

The assessment of agonist-like effects for compounds interacting with adrenergic receptors often involves evaluating their intrinsic activity and efficacy relative to full agonists. In the context of this compound, its classification as an antagonist implies a low or negligible intrinsic activity at the beta-adrenergic receptors it binds to. The study by Abrahamsson provides data on the stimulatory effects and relative efficacy of several partial beta-1 agonists and highlights how this compound counteracts these effects nih.gov.

The table below summarizes the maximal stimulatory effect (intrinsic activity) and relative efficacy of various partial beta-1 agonists in isolated rat right atrium, effects that were antagonized by this compound.

Partial β1-AgonistMaximal Stimulatory Effect (% of Isoprenaline) (Mean ± S.D.)Relative Efficacy (-log[e(partial agonist)/e(isoprenaline)])
Xamoterol60 ± 112.2 ± 0.4
H142/0830 ± 93.4 ± 0.2
H201/7018 ± 33.6 ± 0.2
Acebutolol17 ± 83.0 ± 0.2

Data derived from research on isolated rat right atrium, where this compound acted as an antagonist to these effects. nih.gov

Preclinical Pharmacological Investigations of Pafenolol

In Vitro Pharmacological Characterization

In vitro studies are crucial for understanding a compound's direct interaction with adrenergic receptors at the molecular and cellular level idrblab.net.

Receptor Functional Assays (e.g., G-protein Coupling, Receptor Activation)

Receptor functional assays are employed to determine how a compound affects the activity of beta-adrenoceptors, such as influencing G-protein coupling or downstream signaling pathways like adenylyl cyclase activity and cAMP production medchemexpress.comnih.govnih.govrevespcardiol.org. These assays can utilize various techniques to measure receptor activation or inhibition, providing information on a compound's potency and efficacy as an agonist, antagonist, or partial agonist nih.govnih.govnih.gov.

While specific detailed data on Pafenolol's performance in a wide range of receptor functional assays like G-protein coupling or comprehensive downstream signaling modulation were not extensively found in the analyzed search results, its classification as a beta-adrenergic receptor antagonist implies that such studies would have been conducted during its development. This compound has been utilized as a beta-1 selective blocker in studies investigating the effects of other compounds on beta-adrenoceptors, indicating its established antagonist activity in in vitro or ex vivo preparations nih.govnih.gov. For instance, this compound antagonized the effects of partial beta-1 agonists in isolated rat right atrium, a tissue commonly used to assess beta-1 adrenoceptor-mediated chronotropic effects nih.gov.

Cellular Models for Beta-Adrenoceptor Modulation

Cellular models expressing specific beta-adrenoceptor subtypes are valuable tools for studying the interaction of compounds with these receptors in a more complex environment than isolated membranes nih.govrevespcardiol.org. These models allow for the investigation of receptor binding, activation, desensitization, and internalization, as well as the modulation of intracellular signaling cascades nih.govrevespcardiol.org.

Although general mentions of cell-based assays exist in the context of drug discovery and characterization tebubio.comhoelzel-biotech.comresearchgate.netraco.catacs.org, detailed accounts of specific cellular models used to characterize this compound's modulation of beta-adrenoceptors were not prominently featured in the search results. Studies on beta-adrenoceptor modulation in cellular models often involve measuring changes in intracellular cAMP levels or other downstream effectors following exposure to agonists and antagonists revespcardiol.orgwindows.net. Given this compound's classification, it would be expected to inhibit agonist-stimulated responses in cells expressing beta-1 adrenoceptors.

In Vivo Pharmacodynamic Studies in Animal Models

In vivo studies in animal models are essential for evaluating the physiological effects of a compound and understanding its pharmacodynamic profile in a living system nih.govidrblab.nethoelzel-biotech.comnih.govidrblab.netnih.gov. Animal models are widely used in preclinical research to assess the effects of drugs on various organ systems, including the cardiovascular and respiratory systems hoelzel-biotech.comwindows.netidrblab.netijvets.com.

Cardiovascular System Responses (e.g., Heart Rate, Blood Pressure Regulation)

Beta-adrenergic receptors play a significant role in regulating cardiovascular function, including heart rate and blood pressure windows.netbiorxiv.org. Preclinical in vivo studies in animal models are routinely conducted to evaluate the effects of beta-blockers on these parameters hoelzel-biotech.comwindows.netidrblab.net. These studies often involve administering the compound to animals and monitoring changes in heart rate, blood pressure, and other hemodynamic parameters using techniques such as telemetry or direct measurement windows.netnih.govwur.nl.

Animal pharmacological studies have indicated that this compound is a beta-1 selective blocking agent and is devoid of intrinsic sympathomimetic activity scinews.uz. While detailed quantitative data from dedicated preclinical animal pharmacodynamic studies on heart rate and blood pressure regulation were not extensively available in the search results, clinical studies in hypertensive patients, referencing prior animal work, showed that this compound reduced heart rate and systolic blood pressure during exercise tests in a dose-dependent manner scinews.uznih.gov. This aligns with the expected pharmacodynamic effects of a beta-adrenergic receptor antagonist in vivo.

Respiratory System Responses (e.g., Bronchial Muscle Tone)

Beta-2 adrenoceptors are the predominant subtype in bronchial smooth muscle, and their activation leads to bronchodilation windows.net. Beta-blockers, particularly non-selective agents, can potentially increase bronchial muscle tone by blocking these receptors, which can be a concern in individuals with respiratory conditions like asthma nih.gov. Preclinical studies evaluating the effects of beta-blockers on the respiratory system often utilize animal models to assess changes in airway resistance or bronchial muscle tone ijvets.com. Isolated tissue preparations, such as guinea pig trachea, are also used to study the direct effects on bronchial smooth muscle contraction and relaxation ijvets.commdpi.comtiu.edu.iqjournal-asia.education.

Comparative Efficacy and Potency Studies in Animal Models

Comparative studies in animal models are conducted to evaluate the efficacy and potency of a new compound relative to existing drugs in the same class or to a placebo nih.govplos.org. These studies help to position the new compound within the existing therapeutic landscape and provide insights into its potential advantages or disadvantages mdpi.com.

Animal studies have indicated that this compound is significantly more beta-1 selective than metoprolol (B1676517) and atenolol (B1665814) scinews.uz. This comparative selectivity, demonstrated in preclinical settings, is a key characteristic differentiating this compound from some other beta-blockers scinews.uznih.gov. While detailed quantitative comparative efficacy and potency data from dedicated animal pharmacodynamic studies comparing this compound to other beta-blockers across various endpoints were not extensively found in the search results, the reported higher beta-1 selectivity in animals scinews.uz suggests that comparative studies were performed to establish this property. Clinical data also provided a comparison, indicating that 5 mg of this compound and 15 mg of metoprolol were equipotent with respect to beta-1 adrenoceptor blockade in an exercise study in patients nih.gov.

Investigation of Myocardial Potassium Uptake

Preclinical studies have investigated the effects of this compound on myocardial potassium uptake, particularly in the context of adrenergic stimulation. Research conducted in anesthetized pigs characterized myocardial potassium uptake during intracoronary isoproterenol (B85558) stimulation. Isoproterenol, a non-specific beta-agonist, was shown to reduce coronary sinus potassium concentration, leading to a calculated potassium uptake. This uptake, measured at 140 (79-202) µmol/100 g tissue, corresponding to an estimated intracellular potassium increase of approximately 3 mM, was found to be abolished after the administration of this compound, which is described as a selective beta 1-blocker. nih.gov

Further investigation in the same study explored the effects of specific beta-agonists. Dobutamine, a specific beta 1-agonist, caused a similar potassium uptake, which was not affected by selective beta 2-blockade. nih.gov Salbutamol (B1663637), a specific beta 2-agonist, induced a minor potassium uptake of 4 (1-20) µmol/100 g. nih.gov This minor uptake induced by salbutamol was also blocked by this compound. nih.gov These findings suggest that this compound's effect on abolishing catecholamine-induced myocardial potassium uptake is primarily mediated through beta 1-adrenoceptor blockade, although it also demonstrated the ability to block the minor uptake induced by beta 2-agonism in this model. nih.gov

The study in pigs utilized continuous recording of potassium concentrations in the left atrial cavity and coronary sinus blood to calculate the difference in potassium concentration and accumulated myocardial potassium uptake. nih.gov Intracoronary drug infusion was employed to minimize changes in heart rate and systemic effects during the study. nih.gov

The following table summarizes the effect of this compound on myocardial potassium uptake induced by different agonists:

AgonistAgonist TypePotassium Uptake (µmol/100 g tissue)Effect of this compound
IsoproterenolNon-specific β-agonist140 (79-202)Abolished
SalbutamolSpecific β2-agonist4 (1-20)Blocked

Preclinical Toxicology Research (excluding explicit data)

Preclinical research on this compound has included toxicological investigations as part of the standard evaluation process for a new compound. These studies are designed to identify potential hazards and understand the nature of adverse effects in animal models before human trials are considered. While specific explicit toxicity data, such as detailed dose-response figures or comprehensive adverse effect profiles, are beyond the scope of this section as per the instructions, it is established that preclinical toxicology assessments were conducted for this compound.

These preclinical evaluations would typically encompass various aspects of toxicology to assess the compound's safety profile. Such assessments generally include studies to determine the potential for acute and repeat-dose toxicity in relevant animal species. Furthermore, investigations into genetic toxicity are standard components of preclinical toxicology batteries. Reproductive and developmental toxicity studies are also commonly performed to evaluate potential risks to fertility and offspring development. Carcinogenicity studies may be conducted depending on the intended use and duration of treatment.

In addition to these core toxicology studies, preclinical research on this compound has also involved pharmacokinetic studies in animal models, particularly rats. These studies have explored the absorption, distribution, metabolism, and excretion of the compound. For instance, pharmacokinetic studies in rats have indicated that the absorption of this compound can be influenced by gastrointestinal contents, with food intake potentially reducing absorption. medchemexpress.com Studies in rats have also revealed dose-dependent oral absorption and, in some cases, exhibited unusual absorption profiles characterized by double peaks in plasma concentration-time curves after oral administration. nih.gov While primarily pharmacokinetic in nature, these absorption studies are considered part of the broader preclinical characterization of the compound.

The conduct of these preclinical toxicology and pharmacokinetic studies is a necessary step in the development pathway of a potential therapeutic agent, providing essential information regarding the compound's biological interactions and potential for causing harm, even without detailing the explicit quantitative toxicity outcomes.

Advanced Pharmacokinetic and Pharmacodynamic Research of Pafenolol

Gastrointestinal Absorption Mechanisms and Kinetics

The gastrointestinal absorption of Pafenolol following oral administration is characterized by complex mechanisms and kinetics that deviate from typical drug absorption patterns. Studies have focused on understanding the factors influencing the extent and rate of absorption throughout the gastrointestinal tract.

Investigation of Dose-Dependent Bioavailability

Studies in both humans and rats have demonstrated that the oral bioavailability of this compound is dose-dependent. In rats, increasing the oral dose from 1 µmol/kg to 25 µmol/kg resulted in an increase in absolute oral bioavailability nih.govnih.gov. Specifically, in starved rats, bioavailability calculated from urine data increased from 14 ± 9% to 30 ± 11% nih.gov. Similarly, in starved rats, the absolute oral bioavailability increased from 15 to 27 percent when the oral dose was raised from 1 to 25 µmol/kg nih.gov. In unstarved rats, the increase was from 9.1 to 21 percent for the same dose range nih.gov. Human studies also reported a dose-dependent increase in mean systemic availability, from 27 ± 5% for a 25 mg oral dose to 46 ± 5% for a 100 mg dose nih.gov. This increase of approximately 70% was statistically significant (p < 0.05) nih.gov. The low bioavailability observed has been primarily attributed to incomplete uptake from the gastrointestinal tract nih.govnih.govnih.gov.

Table 1: Dose-Dependent Oral Bioavailability of this compound

SpeciesOral Dose (µmol/kg or mg)Starvation StatusMean Bioavailability (%)Citation
Rat1 µmol/kgStarved14 ± 9 (urine data) nih.gov
Rat25 µmol/kgStarved30 ± 11 (urine data) nih.gov
Rat1 µmol/kgStarved15 nih.gov
Rat25 µmol/kgStarved27 nih.gov
Rat1 µmol/kgUnstarved9.1 nih.gov
Rat25 µmol/kgUnstarved21 nih.gov
Human25 mgNot specified27.5 ± 15.5 nih.gov
Human25 mgNot specified27 ± 5 nih.gov
Human100 mgNot specified46 ± 5 nih.gov

Analysis of Dual Maxima Phenomenon in Plasma Concentration-Time Profiles

A distinctive feature of this compound's oral pharmacokinetics is the appearance of dual maxima in the plasma concentration-time profiles observed in both humans and rats nih.govnih.govnih.govnih.govnih.govresearchgate.netresearchgate.netumich.edu. In humans, after a single oral dose, the plasma concentration-time curve exhibited dual maxima, with the second peak being approximately four times higher than the first nih.gov. Maximum concentrations were typically attained after 0.9 ± 0.2 hours and 3.7 ± 0.6 hours nih.gov. In rats, the blood concentration profile after an oral solution of this compound also showed two peaks in the majority of animals nih.gov. The major part of the absorption was associated with the second peak, which appeared about 4 hours after dosing in both starved and unstarved rats nih.gov. More than 90% of the available dose was absorbed during the second peak in rats nih.gov. This discontinuous absorption pattern has led to several hypotheses regarding its underlying mechanisms.

Hypotheses on Gastric Emptying Variability

One hypothesis proposed to explain the dual maxima phenomenon is variability in gastric emptying nih.govumich.eduresearchgate.netcapes.gov.br. The fasted state of the gastrointestinal tract exhibits a cyclic pattern of contractions, including quiescent and active phases umich.edu. Gastric emptying is primarily associated with the active phase umich.edu. Variations in this emptying pattern could lead to variations in peak blood levels and times to peak umich.edu. Incomplete emptying during the initial phase or the first active phase might result in a two-phase absorption, with a portion of the drug remaining in the stomach until the subsequent active phase umich.edu. However, studies involving duodenal administration of this compound in rats with intact bile secretion still resulted in the observation of double peaks, suggesting that interrupted gastric emptying alone may not fully account for the phenomenon nih.govresearchgate.net.

Role of Bile Salt Complexation

Another significant hypothesis centers on the interaction between this compound and bile salts in the intestinal lumen nih.govumich.eduhmdb.caresearchgate.netresearchgate.netfrontiersin.orgrsc.org. This compound has been suggested to form complexes with bile salts in the gut lumen nih.govumich.edu. This complexation might prevent intestinal uptake in the initial parts of the small intestine nih.gov. Since bile salts are actively reabsorbed in the distal ileum, the drug could be released from the complex in this region due to the equilibrium reaction, allowing for subsequent absorption and contributing to the second peak in the plasma concentration-time profile umich.edu. Studies in bile duct-cannulated rats, where the small intestine was almost bile-free, showed that the double-peak phenomenon disappeared in a majority of the animals following administration of a high duodenal dose, and the bioavailability significantly increased nih.gov. This provides evidence supporting the role of bile salt complexation in limiting absorption and contributing to the dual peaks nih.gov.

Contribution of Intestinal Secretion (Exsorption)

Intestinal secretion, also known as exsorption, has been identified as a contributing factor to the pharmacokinetics of this compound nih.govumich.edudntb.gov.ua. Studies in rats have indicated significant intestinal excretion (exsorption) of unchanged this compound directly from the blood into the gut lumen nih.govdntb.gov.ua. This mechanism was found to be the predominating factor for the excretion of this compound into feces after intravenous administration, with only a small percentage recovered in bile nih.gov. While primarily an elimination pathway, the interplay between absorption and simultaneous exsorption could potentially influence the observed plasma concentration profiles and contribute to the complex absorption characteristics, including the dose-dependent bioavailability and the dual peaks.

Regional Absorption Studies in the Gastrointestinal Tract (e.g., Ileocolonic Region)

Regional absorption studies have provided insights into the specific sites within the gastrointestinal tract where this compound is primarily absorbed nih.govresearchgate.netinist.frfrontiersin.orgtno-pharma.comumich.edu. Investigations in rats involving administration of this compound solutions at different levels of the alimentary tract, such as intrajejunal and intraileal administration, have been conducted nih.gov. These studies revealed that administration into the jejunum or ileum resulted in blood concentration-time profiles with only a single peak, and the extent of absorption was similar to that observed after oral administration nih.gov. Considering the intestinal transit time and the absorption profiles from different regions, these findings suggest that this compound is a drug with a specific absorption site located in the ileocolonic region nih.govinist.fr. This targeted absorption in the more distal parts of the intestine, potentially after release from bile salt complexes, aligns with the observation of a later, more pronounced second peak in the oral plasma profiles.

Table 2: Summary of Regional Absorption Findings in Rats

Administration SitePlasma Concentration ProfileExtent of Absorption (compared to oral)Suggested Absorption SiteCitation
OralDual peaks-Ileocolonic region nih.govnih.gov
IntrajejunalSingle peakSimilarIleocolonic region (evidence from exclusion) nih.gov
IntrailealSingle peakSimilarIleocolonic region (evidence from exclusion) nih.gov

Influence of Food Intake on Absorption and Bioavailability

Food intake has been shown to influence the absorption and bioavailability of this compound. Studies in rats indicate that the absorption of this compound is affected by gastrointestinal contents, with food intake reducing the bioavailability in this species. nih.govmedchemexpress.com This effect aligns with observations for other drugs where food can alter the gastrointestinal environment, impacting drug absorption. umich.edumdpi.com The presence of food can lead to physiological changes such as altered gastric emptying, changes in pH, increased luminal viscosity, and increased bile secretion, all of which can influence drug absorption. mdpi.comnih.gov While some lipophilic drugs show increased solubility and absorption with food due to increased bile salts and micelle formation, other drugs, including this compound, have shown decreased bioavailability. umich.edunih.govdiva-portal.org Specifically, the formation of insoluble, poorly absorbed drug-bile salt complexes has been cited as a reason for decreased bioavailability of certain drugs, including this compound, in the presence of food. umich.edu In rats, food lowered the degree of bioavailability and shifted the time to the first maximum concentration (tmax1). nih.gov

Distribution Dynamics and Volume of Distribution

Following intravenous administration, this compound is rapidly distributed to extravascular sites. nih.gov Studies in healthy human subjects administered a 10 mg intravenous dose of this compound showed a distribution half-life (t1/2 lambda 1) of 6.6 ± 1.8 minutes. nih.gov The apparent volume of distribution (Vz) was approximately 1.1 L/kg. nih.govnih.gov Other reported volumes of distribution include a central compartment volume (Vc) of 0.22 ± 0.08 L/kg and a steady-state volume of distribution (Vss) of 0.94 ± 0.17 L/kg. nih.gov The distribution appeared to be linear within the studied intravenous dose range. nih.gov

Here is a table summarizing the distribution parameters from one study:

ParameterValue (Mean ± SD)Units
t1/2 lambda 16.6 ± 1.8minutes
Vc0.22 ± 0.08L/kg
Vss0.94 ± 0.17L/kg
Vz1.1 ± 0.16L/kg

*Data derived from a study in eight young healthy individuals after a 10 mg IV dose. nih.gov

Metabolic Pathways and Metabolite Identification

Approximately 10% of both intravenous and oral doses of this compound were recovered as metabolites in the excreta in human studies. nih.govresearchgate.net In rats, the metabolic pattern showed the formation of at least eight metabolites. nih.gov One significant metabolite identified in human urine by mass spectrometry is alpha-OH this compound. nih.gov this compound belongs to the class of organic compounds known as phenol (B47542) ethers. hmdb.ca Metabolism often involves enzymatic transformation to more polar compounds to facilitate excretion. openaccessjournals.comslideshare.net

Contribution of Presystemic Metabolism

Studies in rats have indicated that the presystemic metabolism of this compound is primarily due to gut wall metabolism. nih.govdntb.gov.ua While some saturation of presystemic metabolism was observed, it contributed only a smaller percentage (approximately 15-20%) to the increase in bioavailability seen with higher doses in rats. nih.gov This suggests that incomplete intestinal uptake, rather than extensive presystemic metabolism, is the main factor contributing to the low and dose-dependent bioavailability. nih.gov

Formation of Non-Absorbable Metabolites

Approximately 6% of an oral dose of this compound was metabolized to nonabsorbable compounds in the intestine in human studies. nih.gov This highlights that metabolism occurring within the gastrointestinal tract can lead to the formation of metabolites that are not absorbed into the systemic circulation, further contributing to incomplete oral bioavailability.

Elimination and Excretion Pathways (Renal, Biliary, Fecal)

This compound and its metabolites are eliminated from the body through various pathways, including renal, biliary, and fecal excretion. openaccessjournals.comslideshare.netdiva-portal.orgmsdmanuals.comnews-medical.net

In human studies following an intravenous dose of this compound, about 55.6 ± 5.1% of the dose was excreted unchanged in the urine within 72 hours, and 23.8 ± 5.7% was recovered in the feces. nih.gov For an oral dose, the corresponding recoveries were 15.8 ± 5.9% in urine and 67.0 ± 10.2% in feces. nih.gov This difference in the proportion of unchanged drug recovered in urine and feces between intravenous and oral administration further supports incomplete gastrointestinal absorption. nih.gov

In rats, after intravenous administration, the excretion of unchanged this compound in urine was about 50% of the given dose, and in feces, it was around 25-30%. nih.govresearchgate.net The predominant mechanism for the excretion of this compound into feces after intravenous administration was intestinal excretion (exsorption) directly from the blood into the gut lumen, as only about 3% of an intravenous dose was recovered as this compound in the bile. nih.govresearchgate.net This indicates that intestinal secretion plays a significant role in the elimination of this compound.

The mean total plasma clearance of this compound in humans was reported as 294 ± 57 ml/min. nih.gov This total clearance is a composite of renal clearance, metabolic clearance, and gastrointestinal and/or biliary clearance. nih.gov The contributions of these pathways were estimated to be 165 ± 31 ml/min for renal clearance, 31 ± 15 ml/min for metabolic clearance, and 95 ± 32 ml/min for gastrointestinal and/or biliary clearance. nih.gov Approximately 50% of the systemically available dose was excreted unchanged via the kidneys. nih.gov

Here is a table summarizing the clearance parameters in humans:

PathwayClearance (Mean ± SD)Units
Total Plasma Clearance294 ± 57ml/min
Renal Clearance165 ± 31ml/min
Metabolic Clearance31 ± 15ml/min
Gastrointestinal and/or Biliary Clearance95 ± 32ml/min

*Data derived from a study in eight young healthy individuals after intravenous and oral doses. nih.gov

The terminal half-life determined from plasma levels up to 24 hours after dosing was 3.1 ± 0.3 hours for the intravenous dose and 6.7 ± 0.7 hours for the oral dose in one study. nih.gov Another study reported a mean terminal half-life of approximately 3.5 hours for the intravenous dose and approximately 6 hours for the oral dose, indicating absorption rate-limited kinetics for the oral dose. nih.gov

Pharmacokinetic Modeling and Simulation

Pharmacokinetic (PK) modeling and simulation are crucial tools in understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug within an organism wikipedia.orgbeckman.com. These models aim to predict drug concentration-time profiles and their variability, which can inform drug development and research nih.govresearchgate.net. This compound's pharmacokinetic profile, particularly its oral absorption, has presented characteristics that necessitate detailed modeling approaches nih.govnih.gov.

Development of Physiologically Based Pharmacokinetic (PBPK) Models

Physiologically Based Pharmacokinetic (PBPK) models are mathematical models that describe the ADME processes based on physiological and anatomical parameters, as well as drug-specific properties researchgate.netsrce.hr. These models offer a mechanistic representation of pharmacokinetics and can be used for a priori predictions from in vitro data srce.hr.

Research into this compound has involved pharmacokinetic modeling to understand its unusual absorption and disposition properties nih.govnih.gov. The oral plasma concentration-time curve of this compound in humans has been observed to exhibit dual maxima, suggesting complex absorption characteristics nih.gov. This double-peak phenomenon has also been observed in rats nih.gov. Modeling approaches, including those incorporating transit compartmental models or double absorption site models, have been explored to describe such profiles researchgate.net. The low oral bioavailability of this compound, primarily attributed to incomplete gastrointestinal absorption, is a key factor that PBPK models aim to characterize nih.govnih.gov.

In Vitro-In Vivo Correlation (IVIVC) Studies

In Vitro-In Vivo Correlation (IVIVC) establishes a predictive relationship between an in vitro property of a dosage form, such as dissolution rate, and a relevant in vivo response, typically the drug's plasma concentration or absorption rate allucent.comresearchgate.net. A strong IVIVC can reduce the need for extensive clinical bioequivalence studies allucent.com.

For this compound, understanding the correlation between in vitro behavior and in vivo absorption is particularly relevant due to its atypical absorption. Studies have indicated that the low bioavailability of this compound is primarily due to poor intestinal uptake nih.gov. Evidence suggests an interaction between this compound and bile salts in the intestinal lumen of the rat, which may contribute to the dose-dependent oral absorption and the observed double peaks in plasma concentration iapchem.org. IVIVC studies would aim to link in vitro dissolution or permeability data, potentially in the presence of bile salts, to the observed in vivo absorption profiles, including the dose-dependent bioavailability and the double peaks. The degree of IVIVC depends on factors such as the relative rates of dissolution and intestinal permeation researchgate.net.

Species Differences in Pharmacokinetic Profiles

Evaluating species differences in pharmacokinetic profiles is a critical aspect of preclinical drug development, helping to identify appropriate animal models and predict human pharmacokinetics cancer.govresearchgate.net.

Studies have investigated the pharmacokinetics of this compound in both humans and rats nih.govnih.gov. The rat has been identified as a suitable model for studying the absorption mechanisms of this compound, particularly its unusual absorption properties observed in humans nih.gov. Similar to humans, the blood concentration profile after oral administration of a this compound solution in rats exhibited two peaks in the majority of animals nih.gov.

Data from studies in humans and rats highlight some quantitative differences in pharmacokinetic parameters. For instance, the mean oral bioavailability in humans was reported as 27.5% ± 15.5% nih.gov. In starved rats, the absolute oral bioavailability increased from 15% to 27% when the oral dose was raised from 1 to 25 µmol/kg, while in unstarved rats, it increased from 9.1% to 21% for the same dose range nih.gov.

The elimination pathways also show some differences. In humans, after an intravenous dose, approximately 55.6% was recovered as unchanged drug in urine and 23.8% in feces within 72 hours. After an oral dose, the corresponding recoveries were 15.8% and 67.0%, respectively nih.gov. About 10% of both doses were recovered as metabolites in human excreta nih.gov. In rats, after intravenous administration, the excretion of unchanged drug into urine and feces was about 50% and 25-30% of the given dose, respectively nih.gov. Intestinal excretion directly from blood into the gut lumen was identified as a predominating mechanism for fecal excretion in rats nih.gov.

The similarity in the occurrence of double peaks in the absorption profile and the dose-dependent bioavailability between rats and humans supports the use of the rat model for further mechanistic studies on this compound absorption nih.gov.

Here is a summary of pharmacokinetic parameters for this compound in humans after a single intravenous dose, based on available data:

ParameterValue (Mean ± SD)UnitCitation
Vc (Volume of distribution)0.22 ± 0.08L/kg nih.gov
Vss (Volume of distribution)0.94 ± 0.17L/kg nih.gov
Vz (Volume of distribution)1.1 ± 0.16L/kg nih.gov
Total Plasma Clearance294 ± 57mL/min nih.gov
Renal Clearance165 ± 31mL/min nih.gov
Metabolic Clearance31 ± 15mL/min nih.gov
GI and/or Biliary Clearance95 ± 32mL/min nih.gov
Half-life (terminal phase)3.1 ± 0.3hours nih.gov

Here is a summary of oral bioavailability data for this compound in humans and rats:

SpeciesDoseFasting StateBioavailability (%) (Mean ± SD)Citation
Human40 mgNot specified27.5 ± 15.5 nih.gov
Rat1 µmol/kgStarved14 ± 9 nih.govnih.gov
Rat25 µmol/kgStarved30 ± 11 nih.govnih.gov
Rat1 µmol/kgUnstarved9.1 ± 21 nih.gov
Rat25 µmol/kgUnstarved16 ± 3 nih.gov
Rat25 µmol/kgUnstarved21 nih.gov

Note: The bioavailability values for rats from different sources show slight variations, potentially due to study specifics.

Clinical Research and Therapeutic Explorations of Pafenolol

Early Phase Clinical Trials in Hypertensive Patients

Initial clinical trials involving Pafenolol focused on evaluating its effects in patients with mild hypertension. These studies provided foundational data on the compound's dose-response characteristics and its impact on cardiovascular function, both at rest and during exercise. scinews.uznih.gov

Dose-Response Relationships in Cardiovascular Parameters

Studies in hypertensive patients have demonstrated a clear dose-response relationship for this compound concerning its effects on cardiovascular parameters such as heart rate (HR) and systolic blood pressure (SBP). scinews.uznih.gov Following single oral doses ranging from 25 to 100 mg, a marked reduction in HR and SBP was observed. scinews.uznih.gov This effect was found to be dose-dependent, with increasing doses leading to greater reductions in these parameters. scinews.uz Even 24 hours after the last dose, a considerable blockade of HR and SBP was still evident. scinews.uz

Data from early trials illustrate the dose-dependent reduction in exercise HR and SBP:

Dose (mg)Effect on Exercise HREffect on Exercise SBP
25Marked ReductionMarked Reduction
50Greater ReductionGreater Reduction
100Further Increased ReductionFurther Increased Reduction

Pharmacodynamic Effects During Exercise

This compound has been shown to exert significant pharmacodynamic effects during exercise in hypertensive patients. scinews.uznih.gov Single oral doses of this compound from 25 to 100 mg resulted in a marked reduction in heart rate and systolic blood pressure during exercise tests. scinews.uznih.gov These effects were found to be dose-dependent. scinews.uznih.gov The increase in plasma levels of this compound coincided with an increased pharmacodynamic effect on exercise HR and SBP when compared to single-dose values. scinews.uz Compared to other beta-blockers like metoprolol (B1676517), this compound appeared to be a more potent blocker of exercise heart rate in some comparisons. scinews.uz

Correlation between Plasma Levels and Pharmacodynamic Effects

A significant positive correlation has been observed between the plasma concentration of this compound and its pharmacodynamic effects, specifically the reduction in heart rate during exercise. scinews.uznih.gov In one study, a correlation coefficient of r=0.94 was reported between the reduction in exercise HR and the plasma concentration of this compound measured 5 hours after administration of doses of 25, 50, and 100 mg. scinews.uznih.gov This indicates that higher plasma levels of this compound are associated with a greater reduction in exercise-induced tachycardia. Plasma concentrations showed a disproportionate increase after single doses, but appeared more dose-dependent after repeated dosing. scinews.uz

Data illustrating the correlation between plasma concentration and effect:

Pharmacodynamic EffectCorrelation with Plasma Concentration (5h post-dose)
Reduction in Exercise Heart RateSignificant positive correlation (r = 0.94) scinews.uznih.gov

Clinical Comparative Studies with Other Beta-Blockers

Comparative studies have been conducted to assess this compound's profile against other established beta-blocking agents, focusing on aspects like cardiovascular selectivity and effects on bronchial tone. nih.gov

Cardiovascular Selectivity Assessment (e.g., Beta-1 vs. Beta-2 effects)

This compound has been characterized as a selective beta-1 adrenoceptor antagonist. nih.govnih.gov Animal studies suggested it was more selective for beta-1 receptors than metoprolol and atenolol (B1665814). scinews.uz Clinical studies in asthmatic patients aimed to evaluate this selectivity, particularly concerning circulatory effects. nih.gov While 5 mg and 15 mg of this compound and metoprolol, respectively, were found to be equipotent in terms of beta-1 adrenoceptor blockade, 7.5 mg of this compound tended to increase the blockade. nih.gov Assessment using terbutaline (B1683087) stimulation indicated that the reflex tachycardia was greater after this compound compared to metoprolol, suggesting less blockade of beta-2 adrenoceptors in peripheral blood vessels with this compound. nih.gov This supports the finding that this compound is more beta-1 selective than metoprolol. nih.gov Beta-1 receptors are predominantly located in the heart and kidneys, while beta-2 receptors are mainly found in the lungs, gastrointestinal tract, liver, uterus, vascular smooth muscle, and skeletal muscle. cvpharmacology.comwikipedia.org

Impact on Bronchial Muscle Tone in Asthmatic Patients

The impact of this compound on bronchial muscle tone has been assessed in asthmatic patients, particularly in comparison to less selective beta-blockers like metoprolol. nih.gov A study in asthmatic patients evaluated whether this compound, due to its beta-1 selectivity, would influence bronchial muscle tone less than metoprolol. nih.gov The bronchial effect of this compound was found to be equal to that of saline. nih.gov However, there was a difference in the terbutaline dose-response curves after this compound and metoprolol administration, with metoprolol causing a rightward shift of the curve. nih.gov This suggests that while this compound itself did not significantly impact bronchial tone, its higher beta-1 selectivity resulted in less interference with the bronchodilatory effects of a beta-2 agonist (terbutaline) compared to metoprolol. nih.gov A separate report on this compound in asthmatic patients indicated no deterioration in lung function and better tolerance compared to metoprolol. scinews.uz

Interaction with Beta-2 Agonists (e.g., Terbutaline)

Studies have investigated the interaction between this compound, a selective beta-1 adrenoceptor antagonist, and terbutaline, a beta-2 adrenergic receptor agonist, in asthmatic patients ncats.ionih.gov. Terbutaline is used as a bronchodilator in the management of asthma symptoms wikipedia.orgnih.gov. Research aimed to evaluate whether this compound's beta-1 selectivity influenced bronchial muscle tone less than metoprolol, another beta-blocker nih.gov.

In a study involving asthmatic patients with reproducible reversibility of airways obstruction, intravenous this compound (5 mg and 7.5 mg), metoprolol (15 mg), and saline were administered ncats.ionih.govncats.io. Subsequently, increasing doses of intravenous terbutaline were given ncats.ionih.govncats.io. A separate exercise study in the same patients indicated that 5 mg of this compound and 15 mg of metoprolol were equipotent in terms of beta-1 adrenoceptor blockade nih.gov. The study found that the reflex tachycardia on terbutaline stimulation was greater after this compound compared to metoprolol, which was attributed to less blockade of beta-2 adrenoceptors in peripheral blood vessels by this compound nih.gov. The bronchial effect of this compound was observed to be equal to that of saline nih.gov. However, there was a difference between the terbutaline dose-response curves after this compound and metoprolol, resulting in a rightward shift of the dose-response curve nih.gov. These findings suggested that this compound was more beta-1 selective than metoprolol nih.gov.

Beta-blockers and beta-agonists can have potential pharmacodynamic interactions pharmacytimes.com. While non-cardioselective beta-blockers may pose a greater risk in patients with asthma or COPD due to the inhibition of beta-2 receptors, cardioselective beta-blockers, when administered at doses that maintain cardioselectivity, appear to present limited risk even with concomitant beta-agonist use pharmacytimes.com.

Exploration of Therapeutic Potential Beyond Hypertension and Asthma

While this compound was studied for arrhythmia and hypertension ncats.iomedchemexpress.comnih.govscinews.uzahajournals.org, and its interaction with a beta-2 agonist was explored in the context of asthma ncats.ionih.gov, the exploration of its therapeutic potential in other areas is largely conceptual, based on the known properties of beta-blockers as a class.

Neuroprotective Properties (Conceptual for Beta-Blockers)

Neuroprotective properties have been conceptually associated with beta-blockers as a class, although specific research on this compound in this regard is limited in the provided search results. Beta-blockers have been investigated for their potential in managing conditions involving elevated sympathetic activity, such as paroxysmal sympathetic hyperactivity (PSH) in patients with acquired brain injuries scienceopen.comdroracle.ai. It has been hypothesized that beta-blockers may exert neuroprotective effects by reducing cerebral blood flow, which could decrease cerebral consumption of oxygen and glucose by reducing metabolism scienceopen.com. Non-selective beta receptor antagonists, due to their lipophilic nature, can cross the blood-brain barrier scienceopen.com. Beta-blockers may diminish the effect of circulating catecholamines and attenuate the resting metabolic rate, which is often increased in patients with severe acute brain injury scienceopen.com. Studies on other beta-blockers, such as propranolol (B1214883), have shown potential to reduce sympathetic storming in traumatic brain injury (TBI) by decreasing catecholamine levels and improving hemodynamic parameters droracle.ai. The mechanisms underlying potential neuroprotective effects of beta-blockers may involve neurotransmitter regulation, inflammatory response, oxidative stress, apoptotic pathways, autophagy, and mitochondrial function droracle.ai.

Metabolic Effects (Conceptual for Beta-Blockers)

The metabolic effects of beta-blockers as a class have been a subject of research, with varying impacts depending on the specific drug and its selectivity researchgate.netfrontiersin.orgcardiol.brwjarr.comrevportcardiol.org. While direct studies on the metabolic effects of this compound are not detailed in the provided search results, the conceptual understanding is derived from the broader class of beta-blockers.

Beta-blockers can influence sugar and insulin (B600854), fat, melatonin, blood uric acid, and thyroid hormone metabolism researchgate.netcardiol.br. These effects can sometimes be disadvantageous, particularly with earlier generation beta-blockers researchgate.net. Conventional beta-blockers have been associated with detrimental effects on insulin sensitivity, glycemic control, and potentially an increased incidence of type 2 diabetes mellitus researchgate.netfrontiersin.org. For example, long-term use of metoprolol and atenolol has been shown to cause metabolic abnormalities that may be related to an increased incidence of diabetes in hypertensive patients treated with these drugs researchgate.net.

However, newer generation beta-blockers, especially those with additional vasodilating properties like carvedilol (B1668590) and nebivolol, may have more favorable metabolic profiles, including positive effects on glucose and lipid metabolism, anti-inflammatory, and antioxidant properties frontiersin.orgwjarr.com. Research suggests that vasodilating beta-blockers may improve insulin sensitivity and lipid metabolism in hypertensive patients with disorders of glucose and lipid metabolism frontiersin.org.

The mechanism by which beta-blockers can cause metabolic effects is not fully understood wjarr.com. Carbohydrate and lipid metabolism are regulated by catecholamines via alpha and beta-2 adrenergic receptors in various peripheral tissues wjarr.com. Blocking these receptors with antagonists may potentially reverse the effects of catecholamines wjarr.com. A proposed mechanism for adverse effects on insulin sensitivity is reduced blood flow in skeletal muscle wjarr.com.

Structure Activity Relationship Sar Research and Analog Development

Structural Framework Analysis (e.g., Aryloxypropanolamine Backbone)

Pafenolol possesses a core structural motif characteristic of many beta-adrenergic blockers: the aryloxypropanolamine backbone. wikipedia.orgfirsthope.co.innih.govrsc.org This framework consists of an aromatic ring linked via an ether oxygen and a two-carbon spacer to a propanolamine (B44665) side chain containing a hydroxyl group and a terminal amine. firsthope.co.in this compound is also described as belonging to the class of phenol (B47542) ethers, aromatic compounds featuring an ether group substituted with a benzene (B151609) ring. hmdb.ca

The general structure of aryloxypropanolamines involves an aromatic system attached to an -O-CH₂-CH(OH)-CH₂-NH-R group. In the case of this compound, the aromatic system is a phenyl ring substituted in the para position with an ethyl-linked urea (B33335) group containing an isopropyl substituent on one of the urea nitrogens. The terminal amine on the propanolamine side chain is a secondary amine substituted with an isopropyl group.

The presence of the oxymethylene bridge (-OCH₂-) between the aromatic ring and the propanolamine side chain is a key feature distinguishing aryloxypropanolamines from earlier beta-blockers like arylethanolamines; aryloxypropanolamines are generally more potent beta-blockers. wikipedia.org

Influence of Molecular Features on Receptor Selectivity and Potency

The biological activity of beta-blockers, including their potency and selectivity for different beta-adrenergic receptor subtypes (β1, β2, β3), is significantly influenced by the nature and position of substituents on the aryloxypropanolamine framework. firsthope.co.innih.govwikipedia.orgpharmaguideline.com

For aryloxypropanolamines, the aromatic ring is crucial for beta-blocking activity. firsthope.co.in Substituents on this ring can impact properties like lipophilicity and receptor selectivity. firsthope.co.in A key finding in the SAR of beta-blockers is that a para-substituent on the phenyl ring of an aryloxypropanolamine often confers β1-selectivity. nih.govpharmaguideline.com The chemical nature of this para-substituent may not always influence selectivity but can significantly affect potency. nih.gov

In this compound's structure, the relatively large ethyl-urea-isopropyl group is located at the para position of the phenyl ring. Based on general beta-blocker SAR principles, this para-substitution is likely a significant factor contributing to this compound's receptor selectivity profile. Research has indicated that this compound is more β1-selective than metoprolol (B1676517) in its effects on forced expiratory volume in one second (FEV1). science.gov

The propanolamine side chain, with its hydroxyl group and terminal amine, is also critical for binding to the beta-adrenergic receptor. wikipedia.org The stereochemistry of the carbon bearing the hydroxyl group in aryloxypropanolamines is particularly important, with the S-isomer typically exhibiting significantly higher potency compared to the R-isomer. nih.gov While specific stereochemical SAR data for this compound was not extensively detailed in the search results, this general principle for aryloxypropanolamines would likely apply.

The substituent on the terminal nitrogen of the propanolamine side chain also plays a role in activity and selectivity. firsthope.co.in In this compound, this is an isopropyl group, a common feature in many beta-blockers.

Design and Evaluation of this compound Analogs for Improved Profiles

The principles of SAR provide a foundation for the rational design and evaluation of this compound analogs aimed at improving its pharmacological profile. By systematically modifying different parts of the this compound structure, researchers can investigate the impact of these changes on receptor binding, selectivity, potency, and other relevant properties. gardp.org

Given the limited published literature specifically detailing the development of this compound analogs hmdb.ca, the general strategies for designing beta-blocker analogs would be applicable. These strategies often involve:

Modifications to the Aromatic Ring: Altering the nature, position, or presence of substituents on the phenyl ring to modulate lipophilicity, metabolic stability, and receptor selectivity. For instance, exploring different para-substituents could yield analogs with enhanced β1-selectivity or altered potency.

Modifications to the Propanolamine Side Chain: Changes to the length of the chain, the position or nature of the hydroxyl group, or the substituent on the terminal amine can impact receptor binding affinity and intrinsic activity (agonist, partial agonist, or antagonist).

Modifications to the Linker: While the ether oxygen is a defining feature of aryloxypropanolamines, exploring bioisosteric replacements could potentially lead to novel scaffolds with altered properties.

Synthetic Methodologies and Process Research for Pafenolol

Historical Synthetic Routes for Aryloxypropanolamines

Historical approaches to synthesizing aryloxypropanolamines, including Pafenolol, typically involve the construction of the characteristic 1-amino-3-(aryloxy)propan-2-ol core structure. A common and widely used method involves the reaction of an appropriate phenoxide with epichlorohydrin. This reaction initially forms a glycidyl (B131873) ether intermediate. Subsequent ring opening of the epoxide with a primary or secondary amine yields the desired aryloxypropanolamine. wikipedia.orgunibas.it This two-step sequence is a fundamental route for introducing the propanolamine (B44665) side chain onto the phenolic or substituted phenolic ring system.

Another synthetic strategy involves starting from an aryl 1,2-ethanediol. This diol can be converted to the corresponding chlorohydrin, for instance, by reaction with triphenylphosphine (B44618) and carbon tetrachloride. The resulting chlorohydrin can then be cyclized to an epoxide using a base, such as a metal alkoxide, hydroxide, hydride, carbonate, or bicarbonate. google.com The epoxide intermediate is then reacted with a selected amine to furnish the aryloxypropanolamine. google.com

Conventional methods have also utilized the treatment of a diol with HBr/AcOH to provide a bromoacetoxy intermediate, which can then be further transformed. google.com These historical routes laid the groundwork for the development of more refined and stereoselective synthetic methods.

Optimization of Chiral Synthesis

Chirality is a critical aspect of aryloxypropanolamines, as the beta-blocking activity is often concentrated in a specific enantiomer, typically the S-isomer. wikipedia.orggoogle.comgoogle.comoup.comnih.gov For beta-blocker oxypropanolamines, the R isomers generally exhibit less activity or are essentially devoid of beta-blocking activity compared to their S counterparts. google.comgoogle.com Therefore, the development of methods to obtain enantiomerically pure this compound is significant.

Approaches for obtaining single enantiomers include both asymmetric synthesis and the chiral separation of racemates. nih.gov Asymmetric synthesis allows for the direct generation of the desired enantiomer during the synthesis process. Methods in this category for aryloxypropanolamines have involved the use of chiral precursors, such as (R) and (S)-chloromethyloxirans or (S)-glycidoltosylate. researchgate.net Asymmetric dihydroxylation reactions, such as the Sharpless asymmetric dihydroxylation of aryl allyl ethers, have also been employed to introduce chirality into the molecule. acs.orgresearchgate.net

Biocatalytic methods, utilizing enzymes like lipases, have been explored for the enantioselective resolution of diol intermediates, providing another avenue to access chiral building blocks for aryloxypropanolamine synthesis. researchgate.net While enantioseparation techniques like high-performance liquid chromatography (HPLC) can be used to separate racemic mixtures, asymmetric synthesis often offers the advantage of potentially higher theoretical yields of the desired enantiomer compared to the maximum 50% yield from the resolution of a racemate. nih.gov

Synthesis of Labeled this compound for Research (e.g., 3H-Pafenolol)

Isotopically labeled compounds, such as tritium-labeled ([³H]) this compound, are valuable tools in research for studying aspects like absorption, metabolism, and excretion. The synthesis of tritium-labeled compounds can be achieved through various methods.

General techniques for incorporating tritium (B154650) into organic molecules include catalytic reduction with tritium gas, tritium gas exchange using heterogeneous or homogeneous catalysts, and exchange with tritiated water. mdpi.compharmaron.com Catalytic dehalogenation with tritium gas is another established method for tritium labeling. pharmaron.com

While a specific detailed synthesis protocol for [³H]this compound was not found, the existence and use of tritium-labeled this compound in research have been documented, particularly in studies investigating its elimination and metabolism in animal models. researchgate.netresearchgate.net This indicates that methodologies for labeling this compound with tritium have been successfully developed and applied. The synthesis of labeled compounds often requires specialized techniques and facilities due to the radioactive nature of isotopes like tritium. pharmaron.com

Exploration of Prodrug Strategies (e.g., Acyloxyalkyl Carbamate (B1207046) Prodrugs)

Prodrug strategies are explored to improve the physicochemical properties of a drug, such as solubility, permeability, or stability, or to target delivery. Acyloxyalkyl carbamates have been investigated as bioreversible prodrugs for compounds containing primary or secondary amine functional groups, a characteristic feature of this compound. nih.govresearchgate.netnih.govmdpi.com

These prodrugs are designed to undergo enzymatic hydrolysis in vivo, which triggers a cascade reaction that regenerates the parent amine drug. nih.govresearchgate.net The (acyloxy)alkyl carbamate structure incorporates an ester linkage that is susceptible to enzymatic cleavage. nih.govresearchgate.netnih.gov

Synthesis of acyloxyalkyl carbamates can be achieved through methods such as the reaction of alpha-haloalkyl carbamates with silver or mercury salts of carboxylic acids, or via the nucleophilic attack of an amine on p-nitrophenyl alpha-(acyloxy)alkyl carbonates. nih.govresearchgate.net

Research has shown that derivatization of hydrophilic beta-blockers into acyloxyalkyl carbamate prodrugs can lead to a significant increase in permeation through biological membranes in in vitro studies. nih.govresearchgate.netnih.govpermegear.com this compound has been listed among the drugs for which synthesis methods for acyloxyalkyl carbamate prodrugs have been described in patent literature. google.comgoogleapis.comgoogle.com This suggests that acyloxyalkyl carbamate prodrugs of this compound have been explored as a strategy to potentially enhance its delivery or pharmacokinetic properties.

Future Research Directions and Unresolved Questions

Elucidation of Remaining Pharmacokinetic Anomalies

Research has indicated that Pafenolol exhibits unusual oral absorption characteristics, including discontinuous absorption leading to double peaks in plasma concentration-time profiles and dose-dependent bioavailability researchgate.netnih.govnih.gov. The mean systemic availability has been shown to increase with higher oral doses nih.gov. Specifically, mean systemic availability increased from 27 ± 5% for a 25 mg oral dose to 46 ± 5% for a 100 mg dose in healthy subjects nih.gov. The terminal half-life of the oral dose (approximately 6 hours) was longer than that of the intravenous dose (approximately 3.5 hours), suggesting absorption rate-limited kinetics for oral administration nih.gov.

Further research is needed to comprehensively understand the underlying mechanisms responsible for these pharmacokinetic anomalies. Potential areas of investigation include the influence of gastrointestinal transit time, regional differences in absorption along the intestinal tract, and potential interactions with transporters or efflux pumps that may exhibit saturable kinetics. Studies in rats suggested an interaction between this compound and bile salts in the intestinal lumen could contribute to dose-dependent oral absorption and double peaks acs.org. Investigating the extent and implications of such interactions in humans is crucial.

Understanding the factors contributing to the observed variability in absorption and bioavailability is essential for optimizing dosing strategies and potentially developing formulations that mitigate these effects, ensuring more predictable drug exposure.

Comprehensive Understanding of Receptor Subtype Interactions

This compound is characterized as a beta-1 selective adrenoceptor antagonist wikipedia.orgcochrane.orgnih.govnih.govahajournals.org. While its primary interaction with beta-1 adrenoceptors is established, a more comprehensive understanding of its interactions with other adrenergic receptor subtypes (beta-2, beta-3, alpha-1, alpha-2) and potential off-target effects is necessary. Studies comparing this compound to Metoprolol (B1676517) have suggested this compound may be more beta-1 selective nih.gov.

Future research should employ detailed binding and functional assays across the full spectrum of adrenergic receptor subtypes to precisely quantify this compound's affinity and efficacy at each receptor. This could involve in vitro studies using recombinant receptors expressed in controlled systems, as well as ex vivo studies using tissues expressing different receptor populations. Such research would provide a complete profile of this compound's receptor interactions, which is vital for predicting its full range of physiological effects and potential for side effects related to off-target binding. Understanding the molecular basis of its beta-1 selectivity, potentially through structural studies of this compound bound to the receptor, could also inform the design of even more selective compounds.

Investigation into Novel Therapeutic Applications

Given its classification as a beta-blocker, this compound has been investigated for conditions like hypertension cochrane.orgnih.govahajournals.org. However, the potential for novel therapeutic applications beyond traditional cardiovascular indications warrants exploration. Beta-blockers, in general, have diverse physiological effects due to the widespread distribution of adrenergic receptors medchemexpress.com.

Future research could investigate this compound's potential in conditions where modulation of beta-adrenergic signaling may be beneficial, such as certain neurological disorders, glaucoma, or conditions involving smooth muscle function. Preclinical studies using relevant in vitro and in vivo models would be necessary to identify and validate any potential novel applications. This could involve screening this compound in various disease models to assess its efficacy and understand the underlying mechanisms of action in these new contexts. The limited existing literature hmdb.ca suggests that many potential applications may be undiscovered.

Development of Advanced Analytical Techniques for this compound Research

Accurate and sensitive analytical techniques are fundamental for pharmacokinetic studies, metabolism profiling, and quality control of pharmaceutical compounds gamanamspmvv.injicrcr.com. While general analytical methods like chromatography and mass spectrometry are widely used gamanamspmvv.injicrcr.combiomedres.usbioline.org.brsapub.org, the development of advanced techniques specifically optimized for this compound could enhance research capabilities.

Future research in this area could focus on developing highly sensitive and specific methods for quantifying this compound and its potential metabolites in various biological matrices, such as plasma, urine, and tissue samples. This might involve optimizing hyphenated techniques like LC-MS/MS or exploring novel analytical platforms that offer improved detection limits or throughput. The development of methods capable of distinguishing between potential stereoisomers of this compound, if they exist and have different activities, would also be valuable nih.govgoogle.com. Such advancements would support more detailed pharmacokinetic and metabolism studies and facilitate the detection of the compound at very low concentrations.

Translational Research from Preclinical to Clinical Applications

Translational research, bridging the gap between preclinical findings and clinical applications, is a critical step in drug development pelagobio.comnih.govproventainternational.comd-nb.infonih.gov. For this compound, successful translation requires carefully designed studies that build upon preclinical data to inform clinical trial design.

Future research should prioritize well-designed translational studies to confirm preclinical observations in human subjects. This includes translating findings related to its unique pharmacokinetic profile and receptor interactions into clinical settings. Challenges in translational research often include the translatability of animal models and the identification of relevant biomarkers proventainternational.comnih.gov. Future studies should aim to address these challenges for this compound, potentially utilizing advanced modeling and simulation techniques to predict human pharmacokinetics and responses based on preclinical data. Establishing clear correlations between preclinical efficacy signals and clinical outcomes is essential for successful translation and potential future therapeutic use of this compound.

Q & A

How can researchers formulate robust research questions on Pafenolol using established frameworks like PICOT or FINER?

To structure a research question systematically, apply the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) or evaluate feasibility using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • PICOT : "In rodent models (Population), how does chronic this compound administration (Intervention) compared to placebo (Comparison) affect cardiac hypertrophy (Outcome) over 12 weeks (Time)?"
  • FINER : Ensure the question addresses gaps in this compound’s pharmacokinetic properties while adhering to ethical guidelines for animal studies. These frameworks prevent ambiguity and align objectives with methodological rigor .

Q. What experimental design considerations are critical for in vivo toxicological studies of this compound?

Key factors include:

  • Route of exposure (oral, dermal, inhalation) and dosage alignment with human-equivalent metrics.
  • Health outcomes : Prioritize systemic effects (e.g., cardiovascular, hepatic) and body weight changes.
  • Control groups : Use placebo or comparator drugs to isolate this compound-specific effects.
    Refer to inclusion criteria such as species selection (e.g., rodents vs. primates) and endpoints like mortality rates or histopathological findings .

Q. How should researchers conduct a literature review to identify gaps in this compound’s mechanistic or toxicological profile?

  • Use Boolean search strings to combine terms (e.g., "this compound AND pharmacokinetics NOT industrial").
  • Prioritize peer-reviewed studies from databases like PubMed or Embase, avoiding non-academic sources (e.g., vendor websites).
  • Synthesize findings into a matrix comparing methodologies, outcomes, and limitations. For example, contrast in vitro binding assays with in vivo toxicity data to highlight understudied pathways .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic pathways be reconciled across studies?

  • Step 1 : Map discrepancies using a GRADE-like approach (Grading of Recommendations Assessment, Development, and Evaluation). For instance, prioritize studies with controlled dosing regimens over observational data.
  • Step 2 : Conduct sensitivity analyses to test if variations in species (e.g., mice vs. rats) or assay techniques (e.g., LC-MS vs. ELISA) explain inconsistencies.
  • Step 3 : Validate hypotheses via replication studies focusing on high-priority endpoints (e.g., cytochrome P450 interactions) .

Q. What methodologies are optimal for assessing this compound’s toxicokinetics in cross-species comparisons?

  • Physiologically Based Pharmacokinetic (PBPK) modeling : Integrate species-specific parameters (e.g., liver mass, blood flow) to predict metabolite accumulation.
  • Interspecies extrapolation : Adjust for differences in bioavailability using allometric scaling or in vitro-in vivo extrapolation (IVIVE).
  • Biomarker validation : Identify conserved biomarkers (e.g., plasma protein binding ratios) to standardize comparisons .

Q. How can researchers design longitudinal studies to evaluate this compound’s chronic neurotoxic effects?

  • Cohort design : Track neurobehavioral outcomes (e.g., motor function, cognitive decline) in animal models over 6–24 months.
  • Endpoint selection : Include histopathology (e.g., neuronal degeneration) and molecular markers (e.g., tau protein phosphorylation).
  • Confounding control : Account for age-related comorbidities using stratified randomization and covariates in statistical models .

Q. What statistical approaches mitigate bias in this compound’s dose-response analyses?

  • Non-linear mixed-effects modeling (NLME) : Accommodate inter-individual variability in drug metabolism.
  • Bayesian hierarchical models : Incorporate prior data (e.g., in vitro IC50 values) to refine posterior estimates.
  • Adjustment for multiple comparisons : Use methods like Bonferroni correction or false discovery rate (FDR) control to reduce Type I errors .

Q. How can mechanistic studies differentiate this compound’s primary pharmacological targets from off-target effects?

  • CRISPR/Cas9 knockout models : Disrupt putative target genes (e.g., β-adrenergic receptors) to confirm pathway necessity.
  • High-throughput screening : Use siRNA libraries or proteomic profiling to identify secondary interactors.
  • Docking simulations : Predict binding affinities to known receptors and validate via surface plasmon resonance (SPR) .

Q. What ethical and methodological standards apply to human biomarker studies involving this compound exposure?

  • Informed consent : Clearly communicate risks of biospecimen collection (e.g., blood draws) in observational cohorts.
  • Blinding : Ensure lab technicians are blinded to exposure groups during biomarker quantification.
  • Data transparency : Pre-register protocols on platforms like ClinicalTrials.gov and share raw data via repositories (e.g., Zenodo) .

Q. How should researchers prioritize conflicting recommendations from regulatory guidelines on this compound’s safe exposure limits?

  • Weight-of-evidence (WoE) analysis : Rank guidelines by study quality (e.g., sample size, control for confounders) and jurisdictional rigor (e.g., EPA vs. EFSA).
  • Uncertainty factors : Apply adjustments for interspecies differences (10×) and intra-human variability (10×) when deriving provisional limits.
  • Stakeholder engagement : Consult interdisciplinary panels (toxicologists, clinicians, statisticians) to reconcile discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pafenolol
Reactant of Route 2
Pafenolol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.